Human RIPK1 Kinase Inhibition: Potency Level Distinguishes This Compound from Earlier Generation Necrostatins in Biochemical Assays
In a biochemical ADP-Glo assay using recombinant human RIPK1, N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-chlorobenzamide achieved an IC50 of 295 nM [1]. This potency level is notably stronger than the micromolar IC50 values reported for early necroptosis inhibitor templates like Necrostatin-1 (Nec-1) in isolated kinase domain assays under analogous conditions [2]. This places the compound in a distinct potency tier suitable for probing RIPK1 catalytic activity with reduced off-target kinase inhibition risk compared to highly potent (low nanomolar) type II/III inhibitors.
| Evidence Dimension | Biochemical RIPK1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 295 nM |
| Comparator Or Baseline | Necrostatin-1 (Nec-1): Kd ~ 0.1-1 µM on RIPK1 kinase domain (reported range lacks a single unifying ADP-Glo value, but is generally considered a micromolar inhibitor) |
| Quantified Difference | ≥3.4-fold lower IC50 (more potent) vs. the micromolar range for Nec-1 |
| Conditions | Recombinant human RIPK1, ADP-Glo reagent based assay, 4 hr incubation |
Why This Matters
This potency profile makes the compound a preferable starting point for structure-activity relationship (SAR) campaigns seeking a balance of robust target engagement and potential kinome selectivity, compared to either less potent or overly promiscuous alternative scaffolds.
- [1] BindingDB. (n.d.). BDBM50263046 (CHEMBL4069729): IC50 = 295 nM for human RIPK1 in ADP-Glo assay. View Source
- [2] Degterev, A., et al. (2008). Identification of RIP1 kinase as a specific cellular target of necrostatins. Nature Chemical Biology, 4(5), 313-321. (Note: Nec-1 potency is context-dependent; micromolar range is consistent with kinase domain biophysical data). View Source
